(MeLeu(3-OH)1, MeAla4,6)-CsA

Description

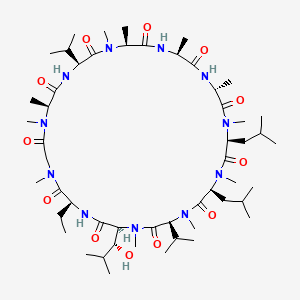

(MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA is a cyclosporine A (CsA) derivative featuring three key structural modifications:

- Position 1: Replacement of the native residue with a 3-hydroxy-methylleucine (MeLeu(3-OH)) group. Hydroxylation at the β-carbon of MeLeu is known to reduce immunosuppressive activity while retaining binding to cyclophilin A (CypA) .

- Positions 4 and 6: Substitution of leucine residues with methylalanine (MeAla). Modifications at these positions disrupt interactions with calcineurin (CN), a critical step in immunosuppression, while maintaining CypA binding affinity .

CsA is a cyclic undecapeptide with immunosuppressive properties mediated through its binding to CypA and subsequent inhibition of CN. Structural modifications, such as those in (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA, aim to decouple anti-viral or therapeutic activities from immunosuppression .

Properties

CAS No. |

166445-47-2 |

|---|---|

Molecular Formula |

C53H95N11O12 |

Molecular Weight |

1078.4 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,18,19,24,25,28-undecamethyl-6,9-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C53H95N11O12/c1-23-36-49(72)58(16)26-39(65)59(17)34(14)46(69)57-40(29(6)7)52(75)60(18)35(15)45(68)54-32(12)44(67)55-33(13)48(71)61(19)37(24-27(2)3)50(73)62(20)38(25-28(4)5)51(74)63(21)41(30(8)9)53(76)64(22)42(47(70)56-36)43(66)31(10)11/h27-38,40-43,66H,23-26H2,1-22H3,(H,54,68)(H,55,67)(H,56,70)(H,57,69)/t32-,33+,34-,35-,36-,37-,38-,40-,41-,42-,43+/m0/s1 |

InChI Key |

NYSAITQCPAUWFK-RCSZOPDZSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (MeLeu(3-OH)1, MeAla4,6)-CsA involves a series of peptide coupling reactions. The key steps include:

Protection of Functional Groups: Protecting the amino and hydroxyl groups to prevent unwanted side reactions.

Peptide Coupling: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds between the amino acids.

Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product.

Chemical Reactions Analysis

Chemical Reactions Involving (MeLeu(3-OH)1, MeAla4,6)-CsA

This compound participates in various chemical reactions typical for peptides, including hydrolysis and peptide bond formation. These reactions can be monitored using spectroscopic methods to confirm structural integrity post-reaction.

Reaction Mechanisms:

-

Peptide Bond Formation : This involves the condensation of amino acids to form peptide bonds, which is crucial for the synthesis and modification of the compound.

-

Hydrolysis : The peptide bonds in This compound can undergo hydrolysis, breaking down the molecule into smaller fragments.

Biological Activity Data:

| Compound | Immunossuppressive Activity | IL-2 Inhibition |

|---|---|---|

| Cyclosporine A | High | Strong |

| This compound | Diminished | Moderate |

Research Findings and Implications

Studies have shown that This compound exhibits enhanced potency in certain biological assays compared to unmodified cyclosporine A, despite its reduced immunosuppressive activity. This suggests potential applications in areas where specific modulation of immune responses is desired .

Key Findings:

-

Enhanced Potency : Despite reduced immunosuppressive activity, This compound shows enhanced potency in specific assays.

-

Biomedical Applications : The compound's unique properties make it a valuable tool in biomedical research, particularly for studying immune modulation mechanisms.

Scientific Research Applications

(MeLeu(3-OH)1, MeAla4,6)-CsA has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its potential to modulate immune responses and its effects on cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for autoimmune diseases and organ transplantation due to its immunosuppressive properties.

Industry: Utilized in the development of novel drug delivery systems and formulations.

Mechanism of Action

(MeLeu(3-OH)1, MeAla4,6)-CsA exerts its effects by binding to cyclophilin, a cytoplasmic protein. This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT), the compound suppresses the transcription of interleukin-2 (IL-2) and other cytokines, leading to immunosuppression.

Comparison with Similar Compounds

Comparison with Similar Cyclosporine Derivatives

The biological and pharmacological profiles of (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA can be inferred from analogous compounds with shared structural features:

Table 1: Key Properties of CsA Derivatives

Key Insights

Hydroxylation at position 1 (MeLeu(3-OH)) likely preserves this interaction, similar to hydroxylation at position 4 .

Immunosuppression: Position 4 modifications (e.g., [MeVal]⁴, [EtVal]⁴) reduce immunosuppression by >2500-fold by weakening CN binding . [MeAla]⁶-CsA further diminishes CN interaction by removing hydrophobic contacts critical for CN binding . Combining these with hydroxylation at position 1 may synergistically abolish immunosuppressive activity, as seen in SCY-635 .

Anti-Viral Activity: Hydroxylation at MeLeu residues (e.g., [(4′-OH)MeLeu]⁴-CsA) enhances anti-HIV/HCV activity by improving solubility or target engagement . Alisporivir demonstrates that dual modifications (positions 3 and 4) retain anti-viral potency despite low immunosuppression .

Therapeutic Potential: [MeAla]⁶-CsA’s neuroregenerative effects suggest (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA may share similar properties .

Q & A

Q. How can researchers ensure data reliability when combining biochemical assays with computational models for (MeLeu(3-OH)¹, MeAla⁴,⁶)-CsA?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use Bayesian inference to quantify uncertainty in model predictions. Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

Methodological Notes

- Data Presentation : Include tables comparing structural/activity metrics (e.g., Table 1: NMR shifts, IC₅₀ values) and figures illustrating experimental workflows (e.g., Figure 1: Factorial design schematic).

- Ethical Compliance : For in vivo studies, reference institutional guidelines for animal welfare and pharmacokinetic sampling .

- Theoretical Frameworks : Anchor studies in cyclophilin-binding kinetics or structure-activity relationship (SAR) models to align with existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.